3-Bromo-2-methoxyquinoline
Overview
Description
3-Bromo-2-methoxyquinoline is a brominated derivative of quinoline, featuring a bromine atom at the 3-position and a methoxy group at the 2-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2-Methoxyquinoline: The compound can be synthesized by the bromination of 2-methoxyquinoline using bromine in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method involves the diazotization of 2-methoxyaniline followed by the Sandmeyer reaction with copper(I) bromide to introduce the bromine atom.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing 2-methoxyquinoline.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like hydrogen gas and palladium on carbon are often used.
Substitution: Nucleophiles such as sodium methoxide and amines are used in substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydrogenated Compounds: Resulting from reduction reactions.
Nucleophilic Substitution Products: Resulting from substitution reactions.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-methoxyquinoline are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in the field of medicinal chemistry . .
Biochemical Pathways
Quinoline and its derivatives have been found to have versatile applications in synthetic organic chemistry , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 238.08 , which may influence its bioavailability and pharmacokinetic properties.
Scientific Research Applications
3-Bromo-2-methoxyquinoline is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methoxyquinoline
3-Bromoquinoline
6-Bromo-2-methoxyquinoline
3-Benzyl-6-bromo-2-methoxyquinoline
This comprehensive overview provides a detailed understanding of 3-Bromo-2-methoxyquinoline, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-2-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIWICHNFHZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672473 | |
Record name | 3-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222317-29-5 | |
Record name | 3-Bromo-2-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222317-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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